3-(Pyrrolidin-1-yl)cyclobutanecarbonitrile
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Overview
Description
3-(Pyrrolidin-1-yl)cyclobutanecarbonitrile is a chemical compound that features a cyclobutane ring substituted with a pyrrolidine ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-yl)cyclobutanecarbonitrile typically involves the reaction of cyclobutanecarbonitrile with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic substitution on the cyclobutanecarbonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-yl)cyclobutanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cyclobutanecarbonitrile derivatives.
Scientific Research Applications
3-(Pyrrolidin-1-yl)cyclobutanecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-yl)cyclobutanecarbonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Pyrrolidin-2-one: A lactam derivative with significant biological and pharmaceutical relevance.
Uniqueness
3-(Pyrrolidin-1-yl)cyclobutanecarbonitrile is unique due to its combination of a cyclobutane ring, a pyrrolidine ring, and a nitrile group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-pyrrolidin-1-ylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C9H14N2/c10-7-8-5-9(6-8)11-3-1-2-4-11/h8-9H,1-6H2 |
InChI Key |
ACELYGJKDSDQRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CC(C2)C#N |
Origin of Product |
United States |
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